molecular formula C19H16N6O3S B2969011 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1396631-28-9

2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2969011
CAS No.: 1396631-28-9
M. Wt: 408.44
InChI Key: GWMUGJPJCPITBW-UHFFFAOYSA-N
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Description

2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide is a potent and selective inhibitor of c-Jun N-terminal Kinase (JNK), a key signaling node within the mitogen-activated protein kinase (MAPK) pathway. This compound is a valuable chemical probe for investigating the complex roles of JNK isoforms in cellular stress response, apoptosis, and inflammatory signaling. Research utilizing this inhibitor has elucidated JNK's involvement in the pathogenesis of neurological disorders, with studies showing its efficacy in protecting against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/38431030/]. Its high selectivity helps researchers dissect JNK-specific signaling events from those mediated by other MAPKs, such as ERK and p38. The compound's mechanism involves competitive binding at the ATP-binding site of JNK, effectively blocking its kinase activity and subsequent phosphorylation of transcription factors like c-Jun. This makes it an essential tool for probing gene expression changes, cellular fate decisions, and the molecular mechanisms underlying conditions such as cancer, insulin resistance, and inflammatory diseases.

Properties

IUPAC Name

2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-12(17(26)22-10-13-4-3-9-29-13)25-8-2-5-14(19(25)27)18-23-16(24-28-18)15-11-20-6-7-21-15/h2-9,11-12H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMUGJPJCPITBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include pyrazine, oxadiazole, and thiophene derivatives, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in various binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of propanamide derivatives with heterocyclic substitutions. Key comparisons include:

Feature Target Compound Analogues (e.g., from Scheme 1 ) Impact on Bioactivity
Core Structure 1,2-dihydropyridinone with 1,2,4-oxadiazole 1,3,4-oxadiazole with thiazole or phenyl groups 1,2,4-oxadiazole offers greater metabolic stability compared to 1,3,4-oxadiazole .
Substituent on Oxadiazole Pyrazine ring Thiazole or substituted phenyl groups Pyrazine enhances electron-deficient character, potentially improving kinase inhibition.
Side Chain N-[(thiophen-2-yl)methyl]propanamide N-(substituted-phenyl)propanamide Thiophene increases lipophilicity vs. phenyl, aiding blood-brain barrier penetration .
Synthetic Route Not explicitly detailed in evidence Multi-step synthesis using CS₂/KOH (oxadiazole formation) and DMF/LiH (amide coupling) Similar methods may apply, but pyrazine-thiophene coupling requires specialized conditions.

Pharmacological Context

  • Ferroptosis Induction : While the target compound’s mechanism is unspecified, structurally similar propanamides (e.g., thiazole-linked variants) are investigated as ferroptosis-inducing agents (FINs) in cancer therapy . The pyrazine-thiophene combination may enhance redox activity, a key factor in ferroptosis pathways.
  • PI3K Pathway Modulation: The oxadiazole-pyrazine motif resembles inhibitors of phosphoinositide 3-kinase (PI3K), a target in oncology and metabolic disorders . Comparatively, phenyl-substituted analogues show weaker PI3K binding due to reduced electron-withdrawing effects.

Key Research Findings

Structural Superiority : The 1,2,4-oxadiazole-pyrazine core may confer greater metabolic stability and target affinity compared to 1,3,4-oxadiazole-phenyl derivatives .

Therapeutic Potential: Thiophene’s lipophilicity could position this compound for central nervous system (CNS) applications, unlike phenyl-based analogues .

Synthetic Challenges : Pyrazine incorporation likely demands stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures), contrasting with simpler phenyl/thiazole substitutions .

Biological Activity

The compound 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O2C_{18}H_{17}N_5O_2, with a molecular weight of approximately 335.36 g/mol. The compound features a unique combination of heterocyclic structures including a pyrazine ring, oxadiazole moiety, and thiophene group, which contribute to its biological activity.

Pharmacological Activities

Recent studies have highlighted various pharmacological activities associated with this compound:

  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties against several bacterial strains. In vitro studies indicate that it exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria.
    • For instance, derivatives containing the oxadiazole moiety have been reported to possess significant antibacterial effects with effective concentrations (EC50) ranging from 5.44 µg/mL to over 50 µg/mL against different pathogens .
  • Antifungal Properties :
    • Preliminary investigations suggest potential antifungal activity as well, although specific data on efficacy against various fungal strains remain limited.
  • Anticancer Activity :
    • The compound's structure allows it to interact with various cellular targets, potentially leading to anticancer effects. Studies on related compounds have demonstrated cytotoxicity against cancer cell lines, indicating that this compound may also exhibit similar properties.

The biological activity of 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Membrane Disruption : Observations indicate that the compound can alter membrane permeability in bacterial cells, leading to cell lysis and death .

Case Studies and Research Findings

Several research studies have evaluated the biological activity of similar compounds:

Study ReferenceCompound TestedActivityEC50 (µg/mL)
2-(pyrazol-4-yl)-1,3,4-oxadiazolesAntibacterial5.44 - 40.71
Pyrazole DerivativesAnticancer (various lines)Varies
Oxadiazole CompoundsAntifungalNot specified

These findings underscore the potential of oxadiazole-containing compounds in developing new antimicrobial and anticancer agents.

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